molecular formula C10H12Br2O2 B096613 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene CAS No. 19164-83-1

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

Cat. No.: B096613
CAS No.: 19164-83-1
M. Wt: 324.01 g/mol
InChI Key: BESOQRFWCAJXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two bromomethyl groups and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene typically involves the bromination of 2,3-dimethyl-1,4-dimethoxybenzene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl groups to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2,3-dimethyl-1,4-dimethoxybenzene.

    Oxidation: Formation of 2,3-bis(formyl)-1,4-dimethoxybenzene or 2,3-bis(carboxy)-1,4-dimethoxybenzene.

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene in biological systems involves the interaction of its bromomethyl groups with nucleophilic sites in biomolecules. This can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The methoxy groups may also contribute to its overall reactivity and biological activity by influencing the compound’s electronic properties.

Comparison with Similar Compounds

Uniqueness: 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on a benzene ring

Properties

IUPAC Name

2,3-bis(bromomethyl)-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESOQRFWCAJXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296412
Record name 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19164-83-1
Record name 2,4-dimethoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 5
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 6
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.